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Introduction: The Case for Germanium and the Need for Precision Doping

Germanium (Ge) is a cornerstone material for the next generation of high-performance
electronic and photonic devices, prized for its high charge carrier mobility compared to silicon.
[1][2] However, as device architectures shrink to the nanometer scale with complex three-
dimensional structures like FINFETs and nanowires, traditional doping methods such as ion
implantation face significant challenges.[3][4][5] These methods can introduce lattice damage,
struggle with conformal doping on non-planar surfaces, and suffer from stochastic effects at low
dopant counts.[6][7][8]

Monolayer Doping (MLD) has emerged as a powerful, damage-free alternative that offers
atomic-level control over dopant concentration and distribution.[1][5][6] This technique involves
chemically grafting a self-limiting monolayer of dopant-containing molecules to the
semiconductor surface, which then acts as a finite dopant source during a subsequent thermal
annealing step.[9][10][11] The result is the formation of ultra-shallow, conformal junctions with
high electrical activation, perfectly suited for advanced Ge-based devices.[6][8]

This guide provides an in-depth exploration of MLD techniques for germanium, detailing the
unique challenges of Ge surface chemistry and providing validated protocols for both n-type
and p-type doping.

The Germanium Challenge: A Complex Surface Environment
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Successfully implementing MLD on germanium requires a nuanced understanding of its
distinct surface chemistry, which differs significantly from silicon. Key challenges include:

» Unstable Native Oxide: Germanium readily oxidizes in air, forming a water-soluble and
thermally unstable native oxide (GeOx).[3] This layer is a poor diffusion barrier and interferes
with the controlled grafting of molecular monolayers. Its removal is a critical first step in any
MLD protocol.

o Surface Passivation and Stability: Unlike the robust SiO2 on silicon, passivating the Ge
surface is notoriously difficult.[3][7] Common surface terminations (e.g., hydrogen or halogen
termination) after oxide removal have limited stability in ambient conditions, making the
timing and environment of the monolayer deposition process critical.[7]

o Dopant-Vacancy Interactions: N-type dopants (P, As, Sb) in germanium exhibit high
diffusivity, mediated by vacancies in the Ge lattice.[12] This can lead to the formation of
inactive dopant-vacancy clusters (AsnV, for example), which deactivates the donor atoms
and limits the maximum achievable active carrier concentration.[12]

o Low Thermal Budget: Germanium has a lower melting point than silicon, necessitating a
lower thermal budget for processing to prevent agglomeration and degradation.[3][13] This
constraint can make it difficult to break the strong chemical bonds within some molecular
precursors using conventional annealing methods.[14]

Core Monolayer Doping Workflow

The MLD process for germanium can be distilled into five fundamental stages, each requiring

careful control to ensure a successful and reproducible outcome. The causality of this workflow
is designed to first create a pristine, reactive surface, then precisely deposit the dopant source,
and finally, drive the dopant into the substrate while activating it electrically.

Surface Engineering Dopant Source Formation Doping & Activation Validation

Immersion or RTAor SIMS, ECV,
eg., HF dip Surface Cleaning Gas Phase Monolayer Capping Layer LSAIPLM Dopant Drive-In AFM, XPS

e.g., E-beam Evaporation
Ge Substrate gisiog
(with Native Oxide) & Oxide Removal Deposition Deposition (Annealing)

o
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Caption: Generalized workflow for Monolayer Doping (MLD) of Germanium.

Part 1: Protocols for N-Type Doping of Germanium

N-type doping of Ge via MLD has been extensively explored, with several well-established
molecular precursors for Phosphorus (P), Arsenic (As), and Antimony (Sb).[7]

Protocol 1.1: Arsenic (As) Doping using Arsanilic Acid

This protocol leverages a robust chemical route that covalently binds arsanilic acid to a
chlorine-terminated Ge surface, yielding high active carrier concentrations that rival ion
implantation.[15]

Rationale: Chlorine termination of the Ge surface provides a more stable and reactive
substrate for the amine group of arsanilic acid compared to hydrogen termination. This strong
covalent bond ensures a well-formed, dense monolayer, which is critical for achieving a high
dopant dose.

Step-by-Step Methodology:
e Substrate Preparation & Cleaning:
o Start with a p-type Ge(100) wafer.

o Perform a standard degreasing procedure (e.g., sonication in acetone, then isopropanol
for 5 minutes each).

o Rinse with deionized (DI) water and dry under a stream of N2.
e Native Oxide Removal & Surface Termination:

o Immerse the Ge wafer in a concentrated (37%) hydrochloric acid (HCI) solution for 15
minutes at room temperature. This step removes the native oxide and creates a Cl-
terminated surface.
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o Rinse thoroughly with DI water and immediately dry with N2. The surface is now highly
reactive and should be used promptly.

e Monolayer Formation:
o Prepare a 1 mM solution of 4-aminophenylarsonic acid (arsanilic acid) in DI water.

o Immediately immerse the freshly prepared Cl-terminated Ge wafer into the arsanilic acid
solution.

o Allow the reaction to proceed for 2 hours at room temperature to ensure complete
monolayer formation.

o After immersion, rinse the wafer with DI water to remove any physisorbed molecules and
dry with N2.

e Capping Layer Deposition:

o To prevent dopant out-diffusion and surface degradation during annealing, deposit a
capping layer.

o Load the wafer into an electron-beam evaporator and deposit a 50 nm layer of silicon
dioxide (SiOz2).[16]

e Dopant Drive-in and Activation:

o Use Rapid Thermal Annealing (RTA) to diffuse the As atoms from the monolayer into the
Ge substrate.

o Anneal at 650°C for 15 seconds in a nitrogen atmosphere.[7] The temperature and time
can be adjusted to control the junction depth.

o Post-Anneal Processing:

o Remove the SiO2 capping layer by immersing the wafer in a buffered oxide etch (BOE)
solution or a dilute (10:1) hydrofluoric acid (HF) solution.

o Rinse with DI water and dry with Nz.
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Validation:
o XPS: Confirm the presence of As-N and Ge-Cl bonds after monolayer formation.

o ECV: Measure the active carrier concentration profile. Concentrations exceeding 2x101°
atoms/cm? have been reported with this method.[15]

o SIMS: Determine the total arsenic atomic concentration and junction depth.

Protocol 1.2: Phosphorus (P) Doping using Phosphonic
Acids

Phosphorus doping using precursors like octadecylphosphonic acid (ODPA) presents a
different set of challenges and requires a non-equilibrium annealing technique for effective
dopant activation.[14]

Rationale: Phosphonic acids chemisorb effectively on H-terminated Ge surfaces. However, the
resulting Ge-O-P bond is extremely stable. Conventional thermal annealing (RTA) at
temperatures compatible with Ge often lacks sufficient energy to break this bond and release
the phosphorus atoms for diffusion.[1] Therefore, Pulsed Laser Melting (PLM) or Laser Spike
Annealing (LSA) is required. This out-of-equilibrium process melts a thin surface layer of the
Ge, allowing the precursor molecules to decompose and incorporate the P atoms into the
lattice upon recrystallization.[14]
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Caption: Comparison of annealing mechanisms for stable precursors on Germanium.
Step-by-Step Methodology:
¢ Substrate Preparation:
o Degrease a p-type Ge(100) wafer as described in Protocol 1.1.

o To create a hydrogen-terminated surface, immerse the wafer in a 10% HF solution for 10
minutes.[8]

o Rinse with DI water and dry with N2.
* Monolayer Formation:
o Prepare a 1 mM solution of ODPA in a suitable solvent like toluene.

o Immerse the H-terminated Ge wafer in the ODPA solution for 1-2 hours.
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o Rinse with fresh solvent to remove excess molecules and dry.
o Capping Layer Deposition:

o Deposit a 50 nm SiO2 capping layer via e-beam evaporation.
e Dopant Drive-in (Laser Annealing):

o Use a pulsed UV laser (e.g., XeCl excimer laser) for the drive-in process. The laser
fluence must be carefully calibrated to melt the Ge surface without causing ablation.

o Asingle pulse is often sufficient to incorporate a significant fraction of the dopant
monolayer.[1] Multiple pulses can increase the diffused dose.[1]

o Post-Anneal Processing:

o Remove the capping layer using HF or BOE.

Part 2: Protocols for P-Type Doping of Germanium

P-type MLD of germanium is less developed than n-type, with limited reports in the literature.
[7] The primary candidate, boron, presents challenges due to its very low diffusivity in Ge at
typical processing temperatures.[7]

Protocol 2.1: Boron (B) Doping using Gas-Phase
Deposition
Gas-phase MLD offers an alternative to solution-based methods and has been explored for

boron doping using precursors like allylboronic acid pinacol ester (ABAPE).[17]

Rationale: Gas-phase deposition can provide a clean and controlled environment for
monolayer formation, potentially avoiding solvent-related contamination. The choice of
annealing temperature and time is critical to balance dopant diffusion with the low intrinsic
diffusivity of boron in germanium.

Step-by-Step Methodology:

e Substrate Preparation:
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o Prepare an n-type Ge(100) wafer with an HF-last treatment to create an H-terminated
surface (see Protocol 1.2, Step 1).

o Gas-Phase Monolayer Deposition:
o Place the Ge wafer in a vacuum or low-pressure reaction chamber.

o Introduce the ABAPE precursor into the chamber in vapor form. The substrate temperature
should be controlled (e.g., 95°C) to facilitate the surface reaction and monolayer
formation.[17]

o The duration of the exposure determines the completeness of the monolayer.
e Capping and Annealing:
o Deposit a protective SiO2 capping layer.

o Perform RTA at a relatively high temperature for Ge, for example, 600-700°C for several
seconds to minutes.[17] It is important to note that achieving high activation and significant
diffusion of boron in Ge via MLD remains a challenge and requires further investigation.[7]

e Post-Anneal Processing:
o Remove the capping layer.

Validation Note: The efficacy of boron MLD in germanium is an active area of research.
Reports have questioned whether observed changes in sheet resistance are solely due to
boron activation or potential contaminants.[7] Therefore, thorough characterization with SIMS
to confirm boron diffusion and ECV to verify hole concentration is essential to validate this
protocol.

Data Summary and Characterization

Quantitative analysis is paramount to validating and optimizing any MLD process. The following
table summarizes typical characterization techniques and their purpose.
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Characterization Technique

Purpose

Typical Information Gained

X-ray Photoelectron

Spectroscopy (XPS)

To verify the chemical
composition of the surface and
confirm the covalent

attachment of the monolayer.

Elemental composition,
chemical state of dopant (e.g.,
P-O, As-N bonds), confirmation
of surface termination (Ge-Cl,
Ge-H).[7][14]

Atomic Force Microscopy
(AFM)

To assess the surface
morphology and ensure the
MLD process does not induce

roughness.

Root-mean-square (RMS)
surface roughness,
confirmation of a smooth

surface post-processing.[15]

Secondary lon Mass
Spectrometry (SIMS)

To measure the depth profile of
the total dopant atomic

concentration.

Junction depth (X]j), peak
dopant concentration, total

dopant dose (atoms/cm?).[7]

Electrochemical Capacitance-
Voltage (ECV)

To measure the depth profile of
the electrically active dopant
concentration (carrier

concentration).

Peak active concentration,
activation level (by comparing
with SIMS), carrier profile.[7]
[11]

Four-Point Probe

To measure the sheet
resistance (Rs) of the doped

layer.

Overall electrical quality of the
doped layer; used to calculate

dose and mobility.[17]

Reported Doping Results for MLD on Germanium
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Phosphorus Pulsed Laser High
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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